4'-Hydroxyglibenclamide

Description

major metabolite of glibenclamide; structure given in first source; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 |

Source

|

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 |

Source

|

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4'-Hydroxyglibenclamide from Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glibenclamide, a potent sulfonylurea oral hypoglycemic agent, is extensively metabolized in the liver to active metabolites, primarily 4'-trans-hydroxyglibenclamide. This metabolite is crucial for pharmacokinetic, pharmacodynamic, and drug interaction studies. The selective synthesis of 4'-hydroxyglibenclamide is a significant challenge due to the complex structure of the parent molecule. This guide provides an in-depth exploration of the primary synthesis strategies, focusing on enzymatic and microbial biotransformation methods that mimic the in vivo metabolic pathways. It offers detailed protocols, comparative analysis, and robust analytical validation techniques to equip researchers with the necessary knowledge to produce and verify this key metabolite for research and development purposes.

Introduction: The Significance of 4'-Hydroxyglibenclamide

Glibenclamide (also known as Glyburide) is a cornerstone in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated by blocking ATP-sensitive potassium channels (K-ATP) in pancreatic β-cells, which stimulates insulin secretion.[2] However, the clinical pharmacokinetics of glibenclamide are complex, exhibiting substantial inter-individual variability.[3] A significant portion of this variability is attributed to its extensive hepatic metabolism.[4]

The primary metabolic pathway is the hydroxylation of the cyclohexyl ring, yielding two main metabolites: 4'-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide.[5] Of these, 4'-trans-hydroxyglibenclamide is a major active metabolite.[6][7] Understanding the formation and activity of this metabolite is critical for:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug dosage with therapeutic and adverse effects.

-

Drug-Drug Interaction (DDI) Studies: The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[3][6][8] Therefore, co-administered drugs that inhibit or induce these enzymes can significantly alter glibenclamide's efficacy and safety profile.[9]

-

Pharmacogenomics: Genetic polymorphisms in CYP enzymes, such as CYP2C9, can influence the rate of metabolism and patient response to glibenclamide.[10]

Given its importance, having a reliable and well-characterized source of 4'-hydroxyglibenclamide is essential for research. Direct chemical synthesis is challenging due to the difficulty of achieving regioselective hydroxylation on the saturated cyclohexyl ring without affecting other reactive sites on the molecule. Therefore, biomimetic approaches such as enzymatic synthesis and microbial biotransformation are the preferred methods.

Synthesis Methodologies: A Comparative Overview

The conversion of glibenclamide to 4'-hydroxyglibenclamide is a regioselective hydroxylation reaction. The choice of method depends on the desired scale, required purity, and available resources.

| Methodology | Core Principle | Advantages | Disadvantages | Ideal Application |

| Enzymatic Synthesis | Use of isolated cytochrome P450 enzymes (e.g., recombinant human CYP3A4, CYP2C9) to catalyze the specific hydroxylation. | High specificity, clean reaction, directly mimics human metabolism. | High cost of enzymes and cofactors (NADPH), requires specialized protein handling, lower yields. | Mechanistic studies, metabolite identification, small-scale analytical standard production. |

| Microbial Biotransformation | Use of whole-cell microorganisms (e.g., fungi, bacteria) that express P450-like enzymes to perform the conversion. | Lower cost, scalable, technically simpler than isolated enzyme systems, high stereoselectivity. | Slower reaction times, potential for side-product formation, requires sterile culture techniques. | Preparative-scale synthesis for preclinical studies, process development. |

| Chemical Synthesis | Multi-step organic synthesis to build the hydroxylated molecule or selectively hydroxylate the parent drug. | High potential yield, not limited by biological constraints. | Often complex, poor regioselectivity, harsh reaction conditions, may require extensive protecting group chemistry. | Large-scale manufacturing (if a viable route is developed), synthesis of labeled analogs.[11] |

For research and development purposes, enzymatic and microbial methods offer the most practical and scientifically relevant routes. This guide will focus on detailed protocols for these two approaches.

In-Depth Protocol: Enzymatic Synthesis using Human Liver Microsomes

This method provides the most direct in vitro model of human hepatic metabolism. It utilizes human liver microsomes (HLMs), which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are rich in CYP enzymes.

Causality and Experimental Rationale

The goal is to replicate the in vivo metabolic environment. This requires the CYP enzyme (present in the HLMs), the substrate (glibenclamide), and a critical cofactor system. CYPs are monooxygenases, meaning they incorporate one atom of molecular oxygen into the substrate. This process is dependent on a supply of electrons, which are provided by the NADPH-generating system . This system typically consists of NADP+, glucose-6-phosphate (G6P), and G6P-dehydrogenase (G6PDH), which continuously regenerate the required NADPH from NADP+.

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of 4'-hydroxyglibenclamide.

Step-by-Step Protocol

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Glibenclamide Stock: Prepare a 10 mM stock solution of glibenclamide in DMSO.

-

NADPH-Generating System (Solution A): In the phosphate buffer, prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.

-

Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.

-

-

Reaction Setup (Total Volume: 200 µL):

-

In a 1.5 mL microcentrifuge tube, combine:

-

100 µL of 1 mg/mL HLMs

-

88 µL of phosphate buffer

-

1 µL of 10 mM Glibenclamide stock (final concentration: 50 µM)

-

-

Vortex gently.

-

-

Pre-incubation:

-

Place the tube in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 11 µL of the NADPH-Generating System (Solution A).

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Vortex vigorously for 1 minute to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Self-Validation Checkpoint:

-

A negative control reaction should be run in parallel, where the NADPH-generating system is replaced with an equal volume of buffer. The 4'-hydroxyglibenclamide peak should be absent or negligible in this control.

-

In-Depth Protocol: Microbial Biotransformation

This method utilizes the inherent enzymatic machinery of microorganisms to perform the hydroxylation. Fungi from the genera Cunninghamella and Streptomyces are well-known for their ability to metabolize a wide range of xenobiotics in a manner similar to mammals.

Causality and Experimental Rationale

The principle is to provide the microorganism with the substrate (glibenclamide) during its growth phase. The organism's cytochrome P450 monooxygenase enzymes, used for its own metabolic processes, will recognize glibenclamide as a foreign compound and attempt to detoxify it by adding a hydroxyl group, which increases its water solubility for easier excretion.[12] This process results in the desired 4'-hydroxyglibenclamide. The choice of media and culture conditions is critical for ensuring robust cell growth and optimal enzyme expression.

Experimental Workflow Diagram

Caption: General workflow for microbial synthesis of 4'-hydroxyglibenclamide.

Step-by-Step Protocol

-

Media and Culture Preparation:

-

Prepare Sabouraud Dextrose Broth (SDB) medium (40 g/L dextrose, 10 g/L peptone).

-

Dispense 50 mL of SDB into several 250 mL Erlenmeyer flasks and autoclave.

-

Inoculate each flask with a slant or spore suspension of Cunninghamella elegans.

-

-

Stage I: Growth Phase:

-

Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 72 hours. This allows for the development of sufficient mycelial biomass.

-

-

Stage II: Biotransformation Phase:

-

Prepare a 20 mg/mL stock solution of glibenclamide in DMSO.

-

Add 125 µL of the glibenclamide stock to each flask (final concentration: 50 µg/mL).

-

Continue to incubate under the same conditions.

-

-

Monitoring and Harvesting:

-

At time points (e.g., 24, 48, 72, 96 hours) after substrate addition, harvest one flask.

-

Separate the mycelia from the culture broth by filtration or centrifugation.

-

-

Extraction:

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Analysis and Purification:

-

Dissolve the dried residue in a small volume of methanol for analysis.

-

Analyze by HPLC to confirm the presence of the product and determine the conversion yield.

-

The product can be purified from the crude extract using preparative HPLC or column chromatography.[13]

-

-

Self-Validation Checkpoint:

-

A control flask containing the microorganism but no glibenclamide should be run to identify any interfering endogenous compounds.

-

A second control flask containing the medium and glibenclamide but no microorganism should be run to confirm the stability of the parent drug under the incubation conditions.

-

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized 4'-hydroxyglibenclamide.[11]

Logical Diagram for Product Verification

Caption: Logical workflow for the analytical verification of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for monitoring the reaction and assessing the purity of the final product.[14]

| Parameter | Typical Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately nonpolar compounds like glibenclamide and its metabolites. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Gradient elution (e.g., 30% to 90% Acetonitrile over 15 min) is typically required to resolve the parent drug from the more polar metabolite. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 230 nm or 300 nm | Glibenclamide has strong absorbance at these wavelengths.[15] |

| Expected Result | 4'-hydroxyglibenclamide will have a shorter retention time than glibenclamide due to the increased polarity from the added hydroxyl group. |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight.

-

Expected Molecular Ion: Glibenclamide has a molecular weight of 494.0 g/mol . The addition of an oxygen atom for hydroxylation results in 4'-hydroxyglibenclamide with a molecular weight of 510.0 g/mol .[7][16]

-

Technique: Electrospray Ionization (ESI) in positive mode is common, which would detect the protonated molecule [M+H]+ at an m/z of 511.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. It will confirm that the hydroxylation occurred specifically at the 4'-position of the cyclohexyl ring. Key evidence would be the appearance of a new proton signal (in ¹H NMR) and a new carbon signal (in ¹³C NMR) in the region characteristic of a carbon bearing a hydroxyl group (a carbinol proton/carbon), and the corresponding shifts in the signals of adjacent protons/carbons.

Conclusion and Future Perspectives

The synthesis of 4'-hydroxyglibenclamide is most effectively and relevantly achieved through biomimetic methods like enzymatic synthesis and microbial biotransformation. Enzymatic synthesis offers a clean, specific route that directly models human metabolism, making it ideal for producing analytical standards for DDI and mechanistic studies. Microbial biotransformation provides a more scalable and cost-effective approach for generating larger quantities of the metabolite needed for preclinical safety and efficacy testing. Both methods, when coupled with a rigorous analytical workflow comprising HPLC, MS, and NMR, can reliably produce and validate this critical research tool.

Future work may focus on developing immobilized enzyme reactors for continuous synthesis or genetically engineering microbial strains to enhance the yield and selectivity of the biotransformation, further bridging the gap between laboratory-scale synthesis and industrial production.

References

- U. M. Zanger, M. Schwab. (2013).

-

Lin, Y., et al. (2010). Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism. Pharmaceutical Research.[3]

-

Zharikova, O. L., et al. (2009). Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide. Biochemical Pharmacology.[7]

-

Z. Z. Zhou, et al. (2010). Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes. European Journal of Clinical Pharmacology.[9]

-

S. K. Surendiran, et al. (2011). Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. European Journal of Clinical Pharmacology.[10]

-

EvitaChem. (n.d.). 4-trans-Hydroxy glibenclamide-13C,d4. Retrieved from EvitaChem website.[11]

-

MedChemExpress. (n.d.). 4-trans-Hydroxy-glibenclamide. Retrieved from MedChemExpress website.[6]

-

Peart, J. N., et al. (1975). [Hydroxylation of glibenclamide by liver biopsy specimens]. Arzneimittel-Forschung.[5]

-

Singh, S., et al. (2019). Chemical structures of glibenclamide and known, as well as predicted, degradation products. ResearchGate.[17]

-

Global Substance Registration System. (n.d.). 4'-HYDROXYGLIBENCLAMIDE. gsrs.ncats.nih.gov.[16]

-

ChemicalBook. (n.d.). Glibenclamide synthesis. Retrieved from ChemicalBook website.[18]

-

CN106278960A - A kind of synthesis technique of glibenclamide. (2017). Google Patents.[19]

-

Cayman Chemical. (n.d.). rac-trans-4-hydroxy Glyburide. Retrieved from Cayman Chemical website.[7]

-

S. K. Gudimella, et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal.[20]

-

CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide. (2016). Google Patents.[21]

-

Waters Corporation. (n.d.). Biomolecule Purification, Characterization, and Analysis. Retrieved from Waters Corporation website.[14]

-

Malaisse, W. J., et al. (2004). Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis. American Journal of Physiology-Endocrinology and Metabolism.[1]

-

The International Pharmacopoeia. (2016). Glibenclamide (Glibenclamidum). WHO.[15]

-

YouTube. (2024). Hydroxylation of Drugs Polymorphism as an example of Pharmacogenetics. YouTube.[12]

-

Unacademy. (n.d.). Purification and Characterisation of Organic Compounds. Retrieved from Unacademy website.[13]

Sources

- 1. Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glibenclamide Induces Collagen IV Catabolism in High Glucose-Stimulated Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Hydroxylation of glibenclamide by liver biopsy specimens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 4-trans-Hydroxy glibenclamide-13C,d4 (EVT-12506828) [evitachem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. JEE 2022: Chemistry- Purification and Characterization of Organic Compounds [unacademy.com]

- 14. waters.com [waters.com]

- 15. cdn.who.int [cdn.who.int]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 19. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]

- 20. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]

interaction of 4'-Hydroxyglibenclamide with SUR1 subunit

An In-Depth Technical Guide to the Molecular Interaction of 4'-Hydroxyglibenclamide with the SUR1 Subunit of the KATP Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes. Its therapeutic action is mediated by the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This inhibition is facilitated through high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit, which triggers a cascade of events culminating in insulin exocytosis. However, the parent drug is extensively metabolized in the liver to several derivatives, most notably 4'-Hydroxyglibenclamide (M1). This guide provides a detailed examination of the interaction of this primary, active metabolite with the SUR1 subunit. We synthesize clinical pharmacodynamic data and foundational principles of KATP channel pharmacology to compare the activity of 4'-Hydroxyglibenclamide to its parent compound. We further detail the state-of-the-art methodologies required to elucidate these interactions, providing both the theoretical basis and practical workflows for researchers in the field. This document serves as a technical resource for understanding the nuanced pharmacology of glibenclamide's active metabolite, offering insights critical for drug development and metabolic research.

The Pancreatic KATP Channel: A Metabolic Sensor

The ATP-sensitive potassium (KATP) channel is a sophisticated hetero-octameric complex that functions as a critical link between cellular metabolism and membrane electrical excitability.[1] In pancreatic β-cells, these channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3] SUR1, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to both nucleotides (ATP, ADP) and pharmacological agents like sulfonylureas.[4]

The channel's gating is exquisitely sensitive to the intracellular ATP/ADP ratio. In resting conditions with low glucose, the ratio is low, and the channels remain open, permitting K+ efflux and maintaining a hyperpolarized membrane potential that prevents insulin secretion. Following a glucose load, cellular metabolism increases the ATP/ADP ratio, which promotes channel closure.[1] This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of Ca2+, which is the primary trigger for the exocytosis of insulin-containing granules.[5]

Figure 2: A generalized workflow for determining the binding affinity of a test compound for the SUR1 receptor.

Protocol: Patch-Clamp Electrophysiology

This technique directly measures the activity of ion channels. For KATP, the inside-out patch configuration is exceptionally powerful as it allows for direct application of test compounds and nucleotides to the intracellular face of the channel. [6][7][8] Causality in Protocol Design:

-

Cell Choice: A cell line (e.g., HEK293T) co-expressing Kir6.2 and SUR1 is used to isolate the channel of interest.

-

Inside-Out Patch: A micropipette forms a high-resistance (gigaohm) seal with the cell membrane. Pulling the pipette away excises a small patch of membrane, with the intracellular side now facing the bath solution. This configuration is essential because it allows the researcher to control the concentration of ATP, ADP, and the test compound (e.g., 4'-Hydroxyglibenclamide) that the channel is exposed to. [6]* Data Acquisition: By clamping the voltage across the membrane patch, one can record the picoampere-level currents flowing through the KATP channels as they open and close.

-

IC50 Determination: Applying progressively higher concentrations of the test compound allows for the generation of a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value is a critical measure of the compound's functional potency.

Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)

This assay measures the physiological endpoint of KATP channel inhibition: insulin release. It uses intact pancreatic islets isolated from animal models (e.g., mice or rats).

Causality in Protocol Design:

-

Islet Isolation: Islets are isolated from the pancreas via collagenase digestion. A density gradient is used for purification. Healthy, intact islets are crucial for a physiologically relevant response.

-

Pre-incubation: Islets are first pre-incubated in a buffer with low glucose (e.g., 2.8 mM). This establishes a basal, non-stimulated rate of insulin secretion and synchronizes the islets.

-

Stimulation: Islets are then moved to solutions containing different stimuli: low glucose (negative control), high glucose (e.g., 16.7 mM, positive control), or high glucose plus the test compound (e.g., 4'-Hydroxyglibenclamide). This allows for the determination of whether the compound stimulates insulin secretion on its own or potentiates the glucose-stimulated response.

-

Quantification: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using a sensitive method like an ELISA (Enzyme-Linked Immunosorbent Assay).

Figure 3: Key steps in an ex vivo assay to measure a compound's effect on insulin secretion from isolated pancreatic islets.

Conclusion and Future Directions

The primary metabolite of glibenclamide, 4'-Hydroxyglibenclamide (M1), is not an inert byproduct but a pharmacologically active agent that contributes significantly to the overall therapeutic effect of the parent drug. Human pharmacodynamic studies strongly suggest that M1 interacts with the SUR1 subunit of the KATP channel to stimulate insulin secretion. [9][10]Notably, M1 exhibits higher potency at lower concentrations and a significantly longer duration of action at the effect site compared to glibenclamide, a finding with important clinical implications for sustained glucose control and the risk of hypoglycemia. [10] While in vivo data provide a clear picture of its functional consequences, a gap remains in the direct molecular characterization of the M1-SUR1 interaction. Future research should prioritize:

-

Direct Binding Studies: Performing competitive radioligand binding assays to determine the Ki of 4'-Hydroxyglibenclamide for SUR1. This would clarify whether the increased in vivo potency is due to higher binding affinity or other factors.

-

Electrophysiological Characterization: Using patch-clamp electrophysiology to determine the IC50 of M1 for KATP channel inhibition. This would provide a direct measure of its functional potency at the channel level and allow for a more precise comparison with glibenclamide.

-

Structural Biology: Co-crystallization or cryo-EM studies of SUR1 bound to 4'-Hydroxyglibenclamide would reveal if the added hydroxyl group alters the binding pose within the receptor pocket, potentially explaining its distinct pharmacodynamic profile.

A comprehensive understanding of the pharmacology of glibenclamide's active metabolites is essential for optimizing diabetes therapy and for the rational design of next-generation sulfonylureas with improved therapeutic windows.

References

-

U. M. J. Peart, et al. (2000). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 23(12), 1823-1827. [Link]

-

PharmGKB. (n.d.). Glibenclamide. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

-

U. M. J. Peart, et al. (2001). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 51(5), 415-422. [Link]

-

C. Löffler-Walz, et al. (2007). Incomplete dissociation of glibenclamide from wild-type and mutant pancreatic KATP channels limits their recovery from inhibition. British Journal of Pharmacology, 150(7), 853–863. [Link]

-

F. M. A. H. Schuit, et al. (2004). Glibenclamide depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism. British Journal of Pharmacology, 142(4), 729–737. [Link]

-

Empower RN. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]

-

U. M. J. Peart, et al. (2002). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. British Journal of Clinical Pharmacology, 53(4), 375-381. [Link]

-

Foresti, M. L. (1995). Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle. Semantic Scholar. [Link]

-

C. B. Chan, et al. (2003). Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis. American Journal of Physiology-Endocrinology and Metabolism, 285(1), E168-E177. [Link]

-

P. E. Light & R. J. French. (1994). Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. European Journal of Pharmacology, 259(3), 219-222. [Link]

-

H. Ishida, et al. (2001). Unresponsiveness to glibenclamide during chronic treatment induced by reduction of ATP-sensitive K+ channel activity. Endocrine Journal, 48(5), 585-594. [Link]

-

A. Hambrock, et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(7), 985–995. [Link]

-

J. C. Farré & M. A. Martínez. (1979). Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity?. Arzneimittelforschung, 29(1), 162-163. [Link]

-

A. Hambrock, et al. (2002). Properties of [3H]glibenclamide binding to rSUR1 and rSUR117 MgATP... ResearchGate. [Link]

-

F. M. Gribble, et al. (2018). Binding of sulphonylureas to plasma proteins – A KATP channel perspective. PLoS ONE, 13(5), e0196859. [Link]

-

A. Hambrock, et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British Journal of Pharmacology, 136(7), 985-995. [Link]

-

W. H. Vila-Carriles, et al. (2007). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. The FASEB Journal, 21(1), 18-25. [Link]

-

U. M. J. Peart, et al. (2000). Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity?. Semantic Scholar. [Link]

-

A. Riefflin, et al. (2020). The effect of glibenclamide on insulin secretion at normal glucose concentrations. ResearchGate. [Link]

-

J. Martin, et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e31054. [Link]

-

A. Riefflin, et al. (2012). The effect of glibenclamide on insulin secretion at normal glucose concentrations. Diabetologia, 55(3), 739-746. [Link]

-

J. D. St. Clair, et al. (2024). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. PLoS ONE, 19(9), e0309930. [Link]

-

Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Charles River. [Link]

-

S. L. G. Glausen, et al. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments, (148), e59835. [Link]

-

I. B. Szigeti, et al. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. European Journal of Pharmacology, 232(1), 143-146. [Link]

-

X. Wang, et al. (2019). Glibenclamide Targets Sulfonylurea Receptor 1 to Inhibit p70S6K Activity and Upregulate KLF4 Expression to Suppress Non-Small Cell Lung Carcinoma. Molecular Cancer Therapeutics, 18(11), 2085-2096. [Link]

-

R. Xu, et al. (2021). Whole cell patch clamp electrophysiology in human neuronal cells. Bio-protocol, 11(18), e4163. [Link]

-

A. S. N. Jensen, et al. (2021). Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors... ResearchGate. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

Sources

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. Incomplete dissociation of glibenclamide from wild-type and mutant pancreatic KATP channels limits their recovery from inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glibenclamide Targets Sulfonylurea Receptor 1 to Inhibit p70S6K Activity and Upregulate KLF4 Expression to Suppress Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Modulation of KATP Channels by 4'-Hydroxyglibenclamide

Foreword

In the landscape of diabetes research and pharmacotherapy, the intricate dance between therapeutics and their molecular targets is a subject of continuous exploration. Glibenclamide, a cornerstone of type 2 diabetes management, exerts its effects through the modulation of ATP-sensitive potassium (KATP) channels.[1][2] However, the in vivo journey of glibenclamide is not a solitary one; it undergoes metabolic transformation, giving rise to active metabolites. Among these, 4'-Hydroxyglibenclamide emerges as a key player, demanding a thorough understanding of its own interaction with KATP channels. This guide provides a comprehensive technical overview of 4'-Hydroxyglibenclamide, offering researchers, scientists, and drug development professionals a detailed exploration of its mechanism of action, comparative pharmacology, and the experimental methodologies crucial for its investigation.

The KATP Channel: A Critical Nexus of Cellular Metabolism and Excitability

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that serve as crucial metabolic sensors in a variety of tissues, including pancreatic β-cells, cardiomyocytes, and neurons.[3][4][5] These channels are composed of two distinct subunits: the pore-forming inward-rectifier potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit.[2][4] The specific combination of Kir6.x and SUR isoforms gives rise to KATP channels with tissue-specific physiological and pharmacological properties.[4]

The primary role of KATP channels is to couple the metabolic state of a cell to its electrical activity.[2] When intracellular ATP levels are high, ATP binds to the Kir6.x subunit, leading to channel closure.[2] This inhibition of potassium efflux results in membrane depolarization, which in pancreatic β-cells, triggers the opening of voltage-gated calcium channels and subsequent insulin secretion.[1] Conversely, a decrease in the intracellular ATP/ADP ratio, indicative of metabolic stress, promotes channel opening, leading to hyperpolarization and a reduction in cellular excitability.[1]

The Sulfonylurea Receptor (SUR): The Pharmacological Gateway

The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, is the primary binding site for sulfonylurea drugs like glibenclamide.[6][7] There are different isoforms of SUR, with SUR1 being predominantly found in pancreatic β-cells and SUR2A and SUR2B in cardiac and smooth muscle, respectively.[6][8] This differential expression is a key determinant of the tissue selectivity of sulfonylurea drugs.[9][10] Glibenclamide exhibits a high affinity for the SUR1 subunit, leading to potent inhibition of pancreatic KATP channels and stimulation of insulin release.[1][11]

Glibenclamide and its Active Metabolite: 4'-Hydroxyglibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP2C9, into two major metabolites: 4'-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide.[12] For the purpose of this guide, we will focus on the more pharmacologically characterized 4'-Hydroxyglibenclamide.

From Parent Drug to Active Metabolite: A Metabolic Journey

The hydroxylation of glibenclamide to 4'-Hydroxyglibenclamide at the 4-position of the cyclohexyl ring is a critical metabolic step.[13] This modification alters the physicochemical properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.

Caption: Metabolic conversion of glibenclamide.

Comparative Pharmacology: Glibenclamide vs. 4'-Hydroxyglibenclamide

A crucial aspect for drug development and clinical pharmacology is understanding the activity of metabolites relative to the parent compound. 4'-Hydroxyglibenclamide is not an inactive byproduct; it retains significant pharmacological activity.

Table 1: Comparative Binding Affinities at SUR1/Kir6.2

| Compound | High-Affinity Site IC50 (nM) | Low-Affinity Site IC50 (nM) |

| Glibenclamide | ~1-5 | ~100-300 |

| 4'-Hydroxyglibenclamide | 0.95 | 100 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[12][14]

As the data suggests, 4'-Hydroxyglibenclamide exhibits a high affinity for the SUR1 subunit, comparable to, and in some assays, even exceeding that of the parent glibenclamide.[12][14] This indicates that the metabolite likely contributes significantly to the overall therapeutic and potentially adverse effects observed with glibenclamide administration.

Investigating KATP Channel Modulation: Methodological Deep Dive

A thorough investigation of the interaction between 4'-Hydroxyglibenclamide and KATP channels necessitates a multi-pronged approach, combining electrophysiological and biochemical techniques.

Electrophysiology: The Gold Standard for Ion Channel Function

The patch-clamp technique remains the definitive method for studying ion channel activity with high temporal and electrical resolution.[15][16][17][18] It allows for the direct measurement of ion currents flowing through single or populations of channels.[15][18]

3.1.1. Rationale for Configuration Selection

The choice of patch-clamp configuration is dictated by the specific scientific question being addressed:

-

Whole-Cell Configuration: This configuration is ideal for assessing the overall effect of a compound on the entire population of KATP channels in a cell.[16][17] It provides a more physiologically relevant context as the intracellular milieu remains largely intact, at least initially.

-

Inside-Out Excised Patch: To study the direct interaction of a compound with the KATP channel, free from the influence of cytosolic factors, the inside-out configuration is employed.[16][19] This allows for precise control of the solution bathing the intracellular face of the membrane patch.

Caption: Generalized workflow for patch-clamp experiments.

3.1.2. Step-by-Step Protocol: Inside-Out Patch-Clamp Analysis of 4'-Hydroxyglibenclamide on Recombinant KATP Channels

This protocol describes a self-validating system for characterizing the direct inhibitory effect of 4'-Hydroxyglibenclamide on KATP channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

I. Cell Preparation and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect cells with plasmids encoding the desired Kir6.x and SUR subunits (e.g., Kir6.2 and SUR1).[20] Use of a fluorescent reporter plasmid (e.g., GFP) is recommended for easy identification of transfected cells.

-

Allow 24-48 hours for channel expression.

II. Pipette and Solution Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Pipette Solution (extracellular): (in mM) 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES; pH 7.4 with KOH.

-

Bath Solution (intracellular): (in mM) 140 KCl, 10 EGTA, 10 HEPES; pH 7.2 with KOH. Prepare stock solutions of Mg-ATP, ADP, and 4'-Hydroxyglibenclamide for addition to the bath.

III. Recording Procedure:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

-

Approach a fluorescently labeled cell with the patch pipette and apply slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Excise the membrane patch by pulling the pipette away from the cell into the "inside-out" configuration.[19][21]

-

Hold the membrane potential at a constant value (e.g., -60 mV).

-

Record baseline channel activity in the ATP-free bath solution. KATP channels should exhibit high open probability.

-

Validation Step 1 (ATP Sensitivity): Perfuse the patch with a solution containing ATP (e.g., 1 mM) to confirm channel inhibition, a hallmark of KATP channels.

-

Washout ATP and allow channel activity to recover.

-

Apply increasing concentrations of 4'-Hydroxyglibenclamide to the bath and record the steady-state inhibition at each concentration.

-

Validation Step 2 (Reversibility): Perform a final washout of the compound to assess the reversibility of the block.

-

Control: Perform parallel experiments with the parent compound, glibenclamide, for direct comparison.

IV. Data Analysis:

-

Measure the channel activity (NPₒ, where N is the number of channels and Pₒ is the open probability) at each concentration.

-

Normalize the activity to the baseline recording.

-

Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are indispensable for determining the affinity and density of binding sites for a particular compound.[22]

3.2.1. Assay Principles

-

Competitive Binding: This is the most common approach to determine the affinity (Ki) of an unlabeled compound (4'-Hydroxyglibenclamide) by measuring its ability to compete off a radiolabeled ligand (e.g., [³H]glibenclamide) with a known affinity.[22]

-

Saturation Binding: This method is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand itself.[22]

Caption: Logic flow of a competitive radioligand binding assay.

3.2.2. Step-by-Step Protocol: Competitive Binding Assay

I. Membrane Preparation:

-

Homogenize cells or tissues expressing the KATP channel of interest in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

II. Assay Procedure:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add a fixed concentration of [³H]glibenclamide (typically at or below its Kd).

-

Add increasing concentrations of unlabeled 4'-Hydroxyglibenclamide.

-

Non-specific Binding Control: In a separate set of tubes, add a high concentration of unlabeled glibenclamide to determine non-specific binding.

-

Incubate the tubes at a defined temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

III. Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of 4'-Hydroxyglibenclamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks for the Field Scientist

The study of 4'-Hydroxyglibenclamide is not merely an academic exercise but holds significant implications for understanding the clinical pharmacology of glibenclamide. The high affinity of this metabolite for the SUR1 subunit underscores its likely contribution to both the glucose-lowering effects and the risk of hypoglycemia associated with the parent drug. For researchers in drug development, this highlights the critical need to characterize the activity of major metabolites early in the discovery process. The methodologies outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of how both parent compounds and their metabolic derivatives interact with their molecular targets. As we continue to unravel the complexities of KATP channel pharmacology, a comprehensive approach that considers the entire metabolic fate of a drug will be paramount in developing safer and more effective therapies.

References

- What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems.

- Patch clamp technique and biophysical study of membrane channels - PubMed.

- P

- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices.

- What are SUR modul

- Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC - NIH.

- Electrophysiological analysis of cardiac K

- Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indic

- Effect of Two Amino Acids in TM17 of Sulfonylurea Receptor SUR1 on the Binding of ATP-Sensitive K+ Channel Modulators - American Diabetes Associ

- of 3 Hglibenclamide binding to SUR subtypes by sulfonylureas and...

- Voltage clamp and patch clamp electrophysiology methods for studying ion channels.

- Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels | Protein & Cell | Oxford Academic.

- On the mechanism of inhibition of KATP channels by glibenclamide in r

- a review on analytical methods for glibenclamide by hplc - PHARMACEUTICAL SCIENCES.

- Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chrom

- Titration of KATP channel expression in mammalian cells utilizing recombinant baculovirus transduction - PubMed.

- Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC - PubMed Central.

- Development and Validation of analytical method for Simultaneous Estimation of Glibenclamide and Metformin HCl in Bulk and Tablets using UV – visible spectroscopy.

- Novel spectrophotometric methods for the assay of glibenclamide in pure and dosage forms - Der Pharma Chemica.

- Electrophysiological analysis of cardiac K

- 4-trans-Hydroxy-glibenclamide (4-trans-hydroxycyclohexyl Glyburide) | Potassium Channel Inhibitor | MedChemExpress.

- Electrophysiological demonstration of K ATP channel activity in...

- Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle - PubMed.

- Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted

- Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PubMed.

- Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed.

- Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed.

- Radioligand Binding Assay | Gifford Bioscience.

- Characterization of low-affinity binding sites for glibenclamide on the Kir6.

- Glucose and glibenclamide block of the KATP channel (A)...

- Modulation of the effect of glibenclamide on KATP channels by

- Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(

- Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle | Semantic Scholar.

- What are KATP channels blockers and how do they work?

- CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica.

- Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC - PubMed Central.

- 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order

- The Pharmacology of ATP-Sensitive K+ Channels (K

- Electrophysiological Methods for the Study of TRP Channels - NCBI.

- KATP channel therapeutics

- The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers - PMC - PubMed Central.

- 4'-HYDROXYGLIBENCLAMIDE - gsrs.

- 4'-Hydroxyglibenclamide | C23H28ClN3O6S | CID 3082214 - PubChem - NIH.

- Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? | Scilit.

- 4-trans-Hydroxy-glibenclamide (4-trans-hydroxycyclohexyl Glyburide) | Potassium Channel Inhibitor | MedChemExpress.

Sources

- 1. What are SUR modulators and how do they work? [synapse.patsnap.com]

- 2. What are KATP channels blockers and how do they work? [synapse.patsnap.com]

- 3. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 16. Patch clamp technique and biophysical study of membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patch clamp - Wikipedia [en.wikipedia.org]

- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Titration of KATP channel expression in mammalian cells utilizing recombinant baculovirus transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. giffordbioscience.com [giffordbioscience.com]

pharmacology of 4'-Hydroxyglibenclamide

An In-Depth Technical Guide on the Pharmacology of 4'-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 4'-Hydroxyglibenclamide, the principal active metabolite of the sulfonylurea drug glibenclamide (glyburide). As the understanding of drug metabolism is critical to predicting therapeutic efficacy and safety, a thorough examination of this key metabolite is essential for professionals in pharmacology and drug development. This document synthesizes current knowledge, explains the causality behind experimental methodologies, and outlines future research trajectories.

Part 1: Core Pharmacological Profile

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into two main active metabolites.[1] The most significant of these is 4'-trans-hydroxyglibenclamide (M1), which possesses its own distinct pharmacological and pharmacokinetic properties that contribute to the overall effect of the parent drug.[2][3][4]

Dual Mechanism of Action: Beyond Insulin Secretion

The classical mechanism of sulfonylureas involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[5][6][7] This channel is a complex of the sulfonylurea receptor 1 (SUR1) and the inward-rectifier potassium channel Kir6.2. Inhibition of this channel leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[5][8] 4'-Hydroxyglibenclamide retains this insulin secretagogue activity, although it is less potent than the parent compound.[9][10] In one rat model, 4'-trans-hydroxy-glibenclamide was found to be approximately 6.5 times less potent than glibenclamide at reducing blood glucose.[10]

Crucially, the is not confined to the pancreas. It is also an inhibitor of the SUR1-TRPM4 channel. This channel, which is transcriptionally upregulated after central nervous system (CNS) injuries like stroke and traumatic brain injury, is implicated in cytotoxic edema, oncotic cell death, and neuroinflammation.[11][12][13][14] The inhibitory action of glibenclamide and its active metabolite on this channel is a key area of research for neuroprotection.[12][13][15]

Figure 1: Metabolic conversion and dual targets of 4'-Hydroxyglibenclamide.

Pharmacokinetics (ADME) & Pharmacogenomics

The formation and clearance of 4'-Hydroxyglibenclamide are critical determinants of its systemic exposure and effect.

-

Metabolism: Glibenclamide is metabolized by CYP2C9 and, to a lesser extent, CYP3A4.[1] Genetic polymorphisms in the CYP2C9 gene can significantly reduce the enzyme's activity, leading to slower metabolism of glibenclamide.[16][17] This results in increased plasma concentrations of the parent drug and altered metabolite profiles, which can enhance the therapeutic response but also increase the risk of hypoglycemic adverse effects.[16][18][19]

-

Excretion: While glibenclamide is cleared primarily by hepatic metabolism, its metabolites are eliminated via renal and biliary routes. In patients with impaired renal function, the excretion of 4'-Hydroxyglibenclamide is reduced, leading to higher peak serum values and AUC (Area Under the Curve) for the metabolite.[2] This accumulation is a known risk factor for prolonged and severe hypoglycemia.[2]

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Insights

| Parameter | Glibenclamide | 4'-Hydroxyglibenclamide (M1) |

| Primary Clearance | Hepatic Metabolism (CYP2C9) | Renal and Biliary Excretion |

| Hypoglycemic Potency | High | Lower than Glibenclamide[10] |

| Effect Duration | Shorter | Potentially longer duration of action[20] |

| CNS Channel Target | SUR1-TRPM4 | SUR1-TRPM4 |

| Impact of Renal Impairment | Minimal direct impact on parent drug | Significant accumulation, risk of hypoglycemia[2] |

| Impact of CYP2C9 Polymorphism | Slower metabolism, increased exposure[16][18] | Altered formation rate |

Part 2: Essential Methodologies for Investigation

A robust understanding of 4'-Hydroxyglibenclamide requires specific and validated experimental models.

In Vitro Protocol: Assessing K-ATP Channel Inhibition via Patch-Clamp Electrophysiology

Causality Behind Experimental Choice: Patch-clamp electrophysiology is the gold-standard method for directly measuring the effect of a compound on ion channel function. It provides high-resolution data on channel currents, allowing for precise determination of inhibitory potency (IC50) and mechanism of action (e.g., open-channel block, altered gating). This self-validating system directly links drug concentration to a biophysical effect.

Detailed Step-by-Step Methodology:

-

Cell Preparation: Culture an insulin-secreting cell line (e.g., INS-1E or MIN6) or use freshly isolated primary pancreatic islets from rodents.[21]

-

Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place cells in an extracellular recording solution on the stage of an inverted microscope. Approach a single, healthy-looking cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette, achieving the "whole-cell" configuration. This allows control of the intracellular environment and measurement of total cellular K-ATP current.

-

Baseline Recording: Clamp the cell membrane potential at a set voltage (e.g., -70 mV) and record baseline K-ATP currents. Channels can be activated by dialyzing the cell with a low-ATP intracellular solution.

-

Compound Application: Perfuse the recording chamber with known concentrations of 4'-Hydroxyglibenclamide, starting from low to high concentrations. Allow the current to reach a steady state at each concentration.

-

Data Analysis: Measure the degree of current inhibition at each concentration relative to the baseline. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoid curve to determine the IC50 value.

Figure 2: Workflow for patch-clamp analysis of channel inhibition.

In Vivo Protocol: Evaluating Hypoglycemic Activity in a Diabetic Rodent Model

Trustworthiness of the System: The use of chemically-induced diabetic models (e.g., with streptozotocin) provides a reliable system of hyperglycemia against which the glucose-lowering effects of a compound can be tested.[22] Including a vehicle control group and a positive control (e.g., glibenclamide) ensures that the observed effects are specific to the test compound and allows for a comparative assessment of potency.

Detailed Step-by-Step Methodology:

-

Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to adult male Wistar rats. STZ is selectively toxic to pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia.

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from tail vein blood. Animals with glucose levels >250 mg/dL are considered diabetic and included in the study.[21][22]

-

Animal Grouping: Randomly assign diabetic animals to three groups: Vehicle Control (e.g., 0.5% CMC), 4'-Hydroxyglibenclamide, and Glibenclamide (Positive Control).

-

Fasting: Fast the animals for 12 hours prior to the experiment with free access to water.

-

Drug Administration: Administer the respective compounds to each group via oral gavage.

-

Blood Sampling: Collect a baseline blood sample (t=0) from the tail vein.

-

Monitoring: Collect subsequent blood samples at 1, 2, 4, 6, 8, and 12 hours post-administration.

-

Glucose Measurement: Measure blood glucose immediately using a calibrated glucometer.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose-lowering effect and use statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.

Part 3: Advanced Topics & Future Directions

Toxicological Profile: Hypoglycemia and Pharmacogenomics

The primary toxicological concern with 4'-Hydroxyglibenclamide is its contribution to severe and prolonged hypoglycemia. This risk is significantly elevated in two key scenarios:

-

Renal Impairment: Reduced renal clearance leads to the accumulation of the active metabolite, prolonging its glucose-lowering effect.[2]

-

CYP2C9 Poor Metabolizers: Individuals with less active variants of the CYP2C9 gene metabolize the parent drug, glibenclamide, more slowly.[16][18] This leads to higher sustained levels of glibenclamide and its metabolites, increasing the overall pharmacodynamic effect and the risk of hypoglycemia.[18]

Future Research & Development

The dual activity of 4'-Hydroxyglibenclamide presents unique opportunities and challenges. Future research should be directed toward:

-

Selective SUR1-TRPM4 Modulation: The neuroprotective effects associated with SUR1-TRPM4 inhibition are a promising therapeutic avenue.[13][15] Developing analogs of 4'-Hydroxyglibenclamide that are highly selective for SUR1-TRPM4 over the pancreatic K-ATP channel could yield novel drugs for acute CNS injury without the risk of hypoglycemia.

-

Personalized Medicine: Genotyping for CYP2C9 variants before initiating glibenclamide therapy could help predict patient response and identify individuals at higher risk for adverse effects, allowing for dose adjustments or selection of alternative therapies.[19]

-

Comprehensive Metabolite Profiling: Further investigation into the full spectrum of glibenclamide metabolites and their respective activities is warranted to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models.[20][23]

References

-

Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. ProQuest. [Link]

-

Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients. PubMed. [Link]

-

Any Polymorphisms of CYP2C9 Affects the Biochemical Profile of Diabetic Patients Receiving Glibenclamide. Walsh Medical Media. [Link]

-

Structure of glyburide and its metabolites on basis of the synthesized... ResearchGate. [Link]

-

Pharmacogenomics of glibenclamide in patients with type 2 diabetes mellitus: A systematic review. Brieflands. [Link]

-

Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. PubMed. [Link]

-

Des 4-trans-hydroxy-glibenclamide Show Hypoglycemic Activity? PubMed. [Link]

-

Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. PubMed. [Link]

-

Glibenclamide. Wikipedia. [Link]

-

Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. National Institutes of Health (NIH). [Link]

-

The Sur1-Trpm4 Channel in Spinal Cord Injury. National Institutes of Health (NIH). [Link]

-

SUR1-TRPM4 channels, not KATP, mediate brain swelling following cerebral ischemia. National Institutes of Health (NIH). [Link]

-

Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed. [Link]

-

Role of Sulfonylurea Receptor 1 and Glibenclamide in Traumatic Brain Injury: A Review of the Evidence. National Center for Biotechnology Information (NCBI). [Link]

-

In Vitro Assays. AXXAM. [Link]

-

Sur1-Trpm4 Cation Channel Expression in Human Cerebral Infarcts. PubMed. [Link]

-

Inhibition of the Sur1-Trpm4 channel reduces neuroinflammation and cognitive impairment in subarachnoid hemorrhage. PubMed. [Link]

-

Pharmacology of oral hypoglycaemic drugs. Deranged Physiology. [Link]

-

4'-HYDROXYGLIBENCLAMIDE. Global Substance Registration System (GSRS). [Link]

-

In-vitro in-vivo correlation models for glibenclamide after administration of metformin/glibenclamide tablets to healthy human volunteers. PubMed. [Link]

-

In Vitro Assays. AXXAM. [Link]

-

Pharmacokinetics and metabolic effects of glibenclamide and glipizide in type 2 diabetics. PubMed. [Link]

-

Glibenclamide: an old drug with a novel mechanism of action? PubMed. [Link]

-

4'-Hydroxyglibenclamide. CAS Common Chemistry. [Link]

-

Pharmacology and Toxicology Assessment. Inotiv. [Link]

-

Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion. PubMed. [Link]

-

Preliminary Content of Glibenklamide and Its Metabolite 4-trans-hydroxyglibenclamide Using Uv-Vis Spectrophotometry Method. Journal of Pharmaceutical and Sciences. [Link]

-

In vitro and in vivo evaluation of glibenclamide in solid dispersion systems. PubMed. [Link]

-

Toxicology. Medbullets. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]

- 4. journal-jps.com [journal-jps.com]

- 5. Glibenclamide - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]

- 10. Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Sur1-Trpm4 Channel in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SUR1-TRPM4 channels, not KATP, mediate brain swelling following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Sulfonylurea Receptor 1 and Glibenclamide in Traumatic Brain Injury: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sur1-Trpm4 Cation Channel Expression in Human Cerebral Infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the Sur1-Trpm4 channel reduces neuroinflammation and cognitive impairment in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - ProQuest [proquest.com]

- 17. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. brieflands.com [brieflands.com]

- 20. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In-vitro in-vivo correlation models for glibenclamide after administration of metformin/glibenclamide tablets to healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Hydroxyglibenclamide CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxyglibenclamide, an active metabolite of the second-generation sulfonylurea, glibenclamide. This document delves into its core chemical and physical properties, metabolic pathway, and mechanism of action. Furthermore, it offers detailed, field-proven protocols for its analysis using modern chromatographic techniques. This guide is intended to serve as a vital resource for researchers and professionals engaged in diabetes research, drug metabolism studies, and the development of antidiabetic agents.

Introduction: The Significance of a Metabolite

Glibenclamide (also known as glyburide) is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][2] The biotransformation of glibenclamide in the liver leads to the formation of several metabolites, among which 4'-Hydroxyglibenclamide is a major and pharmacologically active compound.[3][4] Understanding the properties and behavior of this metabolite is crucial for a complete comprehension of glibenclamide's overall efficacy, pharmacokinetics, and potential for drug-drug interactions. This guide provides an in-depth exploration of 4'-Hydroxyglibenclamide, from its fundamental chemical identity to its biological function and analytical determination.

Core Chemical Identity

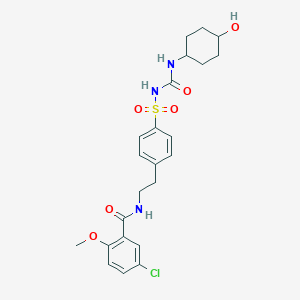

4'-Hydroxyglibenclamide is systematically named 5-chloro-N-[2-[4-[[[[(4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide.[5] Its chemical structure is characterized by the addition of a hydroxyl group to the cyclohexyl ring of the parent glibenclamide molecule.

Chemical Structure

Below is the two-dimensional chemical structure of 4'-Hydroxyglibenclamide.

Caption: 2D structure of 4'-Hydroxyglibenclamide.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Hydroxyglibenclamide is presented in the table below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 23155-04-6 | [5] |

| Molecular Formula | C23H28ClN3O6S | [5] |

| Molecular Weight | 510.00 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 180-184 °C | [6] |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [1][6] |

| pKa (Predicted) | 5.08 ± 0.10 | [6] |

| InChI Key | IUWSGCQEWOOQDN-UHFFFAOYSA-N | [7] |

Biosynthesis and Metabolism

4'-Hydroxyglibenclamide is not typically synthesized chemically for therapeutic use but is rather formed in the body as a result of the metabolism of glibenclamide.

Metabolic Pathway

The primary site of glibenclamide metabolism is the liver, where it undergoes phase I oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[8] Specifically, the isoforms CYP2C9 and to a lesser extent, CYP3A4, are responsible for the hydroxylation of the cyclohexyl ring of glibenclamide, leading to the formation of 4'-Hydroxyglibenclamide and other hydroxylated metabolites.[8][9]

Caption: Metabolic conversion of glibenclamide.

Mechanism of Action: A Continued Legacy

As an active metabolite, 4'-Hydroxyglibenclamide shares a similar mechanism of action with its parent compound, glibenclamide. It functions as a secretagogue, stimulating the release of insulin from pancreatic β-cells.

Signaling Pathway in Pancreatic β-Cells

The molecular mechanism involves the binding of 4'-Hydroxyglibenclamide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[3] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[10][11]

Caption: Mechanism of insulin secretion stimulation.

Studies have indicated that while 4'-Hydroxyglibenclamide is pharmacologically active, it is less potent than the parent glibenclamide. One study in rats showed it to be approximately 6.5 times less potent in producing a 30% decrease in glycemia.[12]

Analytical Methodologies

Accurate quantification of 4'-Hydroxyglibenclamide in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of glibenclamide and its metabolites.

Objective: To quantify 4'-Hydroxyglibenclamide in plasma samples.

Instrumentation:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium phosphate monobasic (analytical grade)

-

Water (HPLC grade)

-

Internal Standard (e.g., phenacetin)[13]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 0.02M monobasic ammonium phosphate in a 60:40 (v/v) mixture of acetonitrile and water.[13] Filter and degas the mobile phase before use.

-